molecular formula C19H18BrN3O3S B12000259 3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12000259
M. Wt: 448.3 g/mol
InChI Key: XPAJKEYKWFOLMA-ZVBGSRNCSA-N
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Description

3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a benzothieno pyrimidinone core with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothieno Pyrimidinone Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzothieno pyrimidinone core.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the substituted phenyl group with the benzothieno pyrimidinone core to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can target the double bonds and the bromine substituent.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Medicine

The compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industry, the compound’s properties are leveraged for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • **3-{[(E)-(3-fluoro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H18BrN3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

3-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H18BrN3O3S/c1-10-22-18-16(12-5-3-4-6-15(12)27-18)19(25)23(10)21-9-11-7-13(20)17(24)14(8-11)26-2/h7-9,24H,3-6H2,1-2H3/b21-9+

InChI Key

XPAJKEYKWFOLMA-ZVBGSRNCSA-N

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC(=C(C(=C4)Br)O)OC

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC(=C(C(=C4)Br)O)OC

Origin of Product

United States

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